Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one has been studied.

Brand Name: Vulcanchem
CAS No.: 1072-72-6
VCID: VC21540366
InChI: InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
SMILES: C1CSCCC1=O
Molecular Formula: C5H8OS
Molecular Weight: 116.18 g/mol

Tetrahydrothiopyran-4-one

CAS No.: 1072-72-6

Cat. No.: VC21540366

Molecular Formula: C5H8OS

Molecular Weight: 116.18 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Tetrahydrothiopyran-4-one - 1072-72-6

CAS No. 1072-72-6
Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
IUPAC Name thian-4-one
Standard InChI InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
Standard InChI Key OVRJVKCZJCNSOW-UHFFFAOYSA-N
SMILES C1CSCCC1=O
Canonical SMILES C1CSCCC1=O

Chemical Structure and Properties

Tetrahydrothiopyran-4-one is a six-membered heterocyclic compound containing a sulfur atom in the ring and a ketone group at the 4-position. Its molecular formula is C5H8OS, featuring a structure analogous to tetrahydro-4H-pyran-4-one where the oxygen heteroatom is replaced with sulfur.

PropertyTetrahydrothiopyran-4-oneTetrahydro-4H-pyran-4-one
Molecular FormulaC5H8OSC5H8O2
Molecular Weight116.18100.12
State at Room TemperatureLiquidClear colorless to pale yellow liquid
Boiling PointEstimated 180-185°C166-166.5°C
SolubilityLimited water solubility, soluble in organic solventsMiscible with water
OdorSulfurous, characteristicFruity

Structural Characteristics

The structural characteristics of tetrahydrothiopyran-4-one include:

  • A six-membered ring with a sulfur heteroatom

  • A ketone functionality at the 4-position

  • Longer C-S bonds (approximately 1.8 Å) compared to C-O bonds (1.4 Å) in the oxygen analog

  • Different ring conformation due to the larger sulfur atom

  • Modified electronic distribution within the ring system

Synthesis Methods

Laboratory to Pilot Scale Production

While specific information for tetrahydrothiopyran-4-one is limited, the scaling approaches used for tetrahydro-4H-pyran-4-one provide valuable insights. For the oxygen analog, researchers have developed efficient methods that achieved "a purity of 99.7% and a product yield of 95.9%" using composite oxide catalysts.

Similar optimization strategies could be applied to the synthesis of tetrahydrothiopyran-4-one, focusing on:

  • Catalyst selection and optimization

  • Reaction conditions (temperature, pressure, solvent system)

  • Purification methods (distillation parameters, recrystallization)

  • Process safety considerations

Chemical Reactivity

Functional Group Reactivity

Tetrahydrothiopyran-4-one exhibits distinct reactivity due to the presence of both a sulfur heteroatom and a ketone functionality:

  • Ketone Reactivity: The carbonyl group participates in nucleophilic addition reactions, reduction reactions, and condensation processes.

  • Sulfur Reactivity: The sulfur atom influences the ring's electronic properties and can undergo oxidation to sulfoxide or sulfone derivatives.

  • α-Position Reactivity: Enhanced acidity of α-hydrogens allows for enolization, aldol-type reactions, and α-functionalization.

Comparison with Oxygen Analog

The reactivity differences between tetrahydrothiopyran-4-one and tetrahydro-4H-pyran-4-one arise from the fundamental differences between sulfur and oxygen:

AspectTetrahydrothiopyran-4-oneTetrahydro-4H-pyran-4-one
NucleophilicityMore nucleophilic sulfurLess nucleophilic oxygen
Carbonyl ReactivityModified by sulfur's electronic effectsParticipates in various cycloaddition reactions
Oxidation PotentialCan form sulfoxides and sulfonesLimited oxidation states
α-Hydrogen AcidityModified by sulfur's inductive effectsUsed in enantioselective α-aminoxylation reactions

Applications in Organic Synthesis

Building Block Applications

Tetrahydrothiopyran-4-one serves as a versatile building block in organic synthesis due to its unique structure and reactivity profile:

  • Heterocyclic Chemistry: Used to construct more complex heterocyclic structures containing sulfur.

  • Functional Group Manipulation: The ketone group provides a handle for introducing various functional groups.

  • Asymmetric Synthesis: Potential applications in stereoselective reactions similar to those of tetrahydro-4H-pyran-4-one, which is "employed in a study of the enantioselective alpha-aminoxylation of ketones with nitrosobenzene and L-proline in an ionic liquid" .

Pharmaceutical Applications

Sulfur-containing heterocycles have significant importance in medicinal chemistry:

  • Bioactive Compounds: Tetrahydrothiopyran-4-one derivatives may exhibit biological activities similar to but distinct from their oxygen counterparts.

  • Drug Development: The unique structural and electronic properties of the sulfur heterocycle can influence drug-target interactions, potentially leading to novel therapeutic agents.

  • Metabolic Considerations: The presence of sulfur introduces different metabolic pathways compared to oxygen analogs, potentially affecting pharmacokinetic properties.

Research Developments and Future Directions

Current Research Focus

Research on tetrahydrothiopyran-4-one and related compounds focuses on:

  • Synthetic Methodology: Development of efficient and scalable methods for synthesis.

  • Structure-Activity Relationships: Understanding how the sulfur atom affects biological activity compared to oxygen analogs.

  • Catalytic Applications: Exploring potential catalytic properties in organic transformations.

Future Research Opportunities

Several promising research directions for tetrahydrothiopyran-4-one include:

  • Medicinal Chemistry: Further exploration of biological activities, especially in comparison with oxygen analogs.

  • Green Chemistry: Development of environmentally friendly synthesis methods, potentially adapting approaches used for tetrahydro-4H-pyran-4-one.

  • Materials Science: Investigation of applications in polymer chemistry and materials development.

  • Asymmetric Catalysis: Exploration of chiral derivatives for applications in asymmetric synthesis.

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